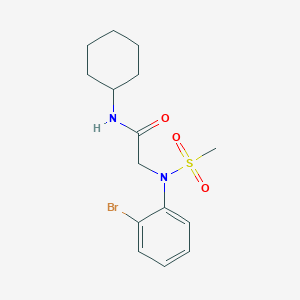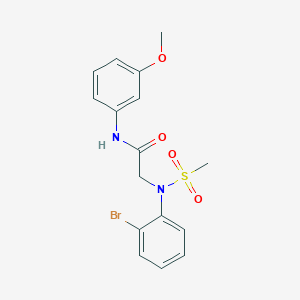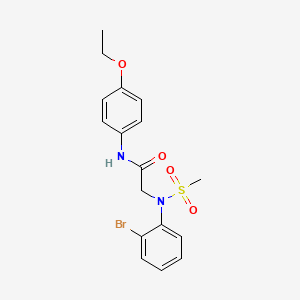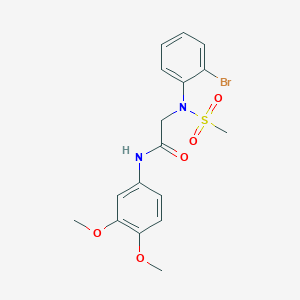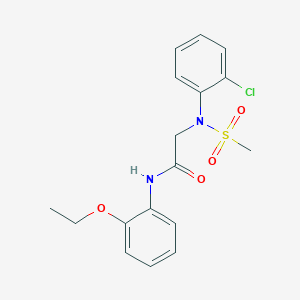
N~2~-(2-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
説明
N~2~-(2-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CGP 49823, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
作用機序
CGP 49823 exerts its pharmacological effects by inhibiting the activity of COX-2, PDE4, and HDACs. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which play a role in inflammation and pain. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), which is involved in the regulation of inflammation and immune response. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of gene transcription. By inhibiting the activity of these enzymes, CGP 49823 can modulate inflammation, pain, and gene expression (5).
Biochemical and Physiological Effects:
CGP 49823 has been shown to have anti-inflammatory, analgesic, and anti-cancer effects in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages (6). It has also been shown to reduce the production of prostaglandin E2 (PGE2) in LPS-stimulated macrophages and carrageenan-induced paw edema in rats (7,8). In addition, CGP 49823 has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and colon cancer cells (9,10).
実験室実験の利点と制限
CGP 49823 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been shown to have high selectivity and potency for its target enzymes, which can minimize off-target effects. However, CGP 49823 also has some limitations for lab experiments. It can be unstable in solution and requires careful handling and storage. It can also have variable effects depending on the cell type and experimental conditions, which can complicate data interpretation.
将来の方向性
There are several future directions for the study of CGP 49823. One direction is to further elucidate its mechanism of action and identify its downstream targets. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties for clinical use. CGP 49823 has shown promise as a potential therapeutic agent for various diseases, and further research is needed to fully explore its therapeutic potential.
In conclusion, CGP 49823 is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of COX-2, PDE4, and HDACs, which can modulate inflammation, pain, and gene expression. CGP 49823 has several advantages for lab experiments, but also has some limitations. Further research is needed to fully explore its therapeutic potential and optimize its pharmacokinetic and pharmacodynamic properties.
科学的研究の応用
CGP 49823 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and histone deacetylases (HDACs), which are involved in the pathogenesis of these diseases (3,4).
特性
IUPAC Name |
2-(2-chloro-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-3-24-16-11-7-5-9-14(16)19-17(21)12-20(25(2,22)23)15-10-6-4-8-13(15)18/h4-11H,3,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWXILIPDBGDEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



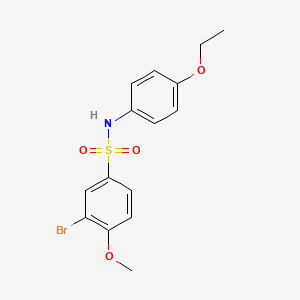
![ethyl 4-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B3460542.png)
![methyl 2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B3460549.png)
![N-(2-ethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3460575.png)
![N-(2-ethoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3460579.png)
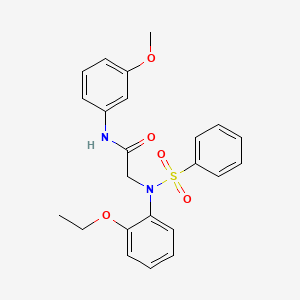
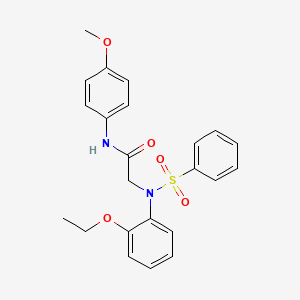
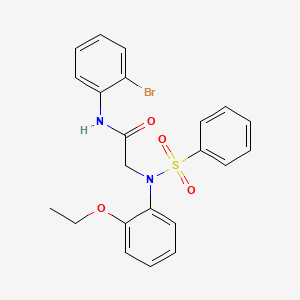
![ethyl 2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3460618.png)
